Cas no 60061-73-6 (2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid)
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- BBL038685
- AKOS000309900
- EN300-83710
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoicacid
- STK312413
- MFCD04969789
- SCHEMBL11831835
- 2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid
- CS-0262780
- KCA06173
- 60061-73-6
- FS-1851
-
- MDL: MFCD04969789
- Inchi: 1S/C8H11BrN2O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,1-3H3,(H,12,13)
- InChI Key: PQWOGJIMXLPNMR-UHFFFAOYSA-N
- SMILES: BrC1C(C)=NN(C=1C)C(C(=O)O)C
Computed Properties
- Exact Mass: 246.00039Da
- Monoisotopic Mass: 246.00039Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 55.1Ų
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Pricemore >>
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| Enamine | EN300-83710-2.5g |
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| Enamine | EN300-83710-5.0g |
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60061-73-6 | 95% | 5.0g |
$1720.0 | 2023-02-11 | |
| Enamine | EN300-83710-10.0g |
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$3019.0 | 2023-02-11 |
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Introduction to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid and Its Significance in Modern Chemical Biology
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, identified by its CAS number 60061-73-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a pyrazole core substituted with bromine and methyl groups, has garnered attention due to its structural versatility and potential biological activities. The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents.
The 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl moiety in the compound's name is particularly noteworthy. The presence of bromine at the 4-position enhances the electrophilicity of the pyrazole ring, making it a valuable substrate for further functionalization. This property has been exploited in various synthetic strategies to develop more complex derivatives with tailored biological properties. The 3,5-dimethyl substitution provides steric hindrance and electronic modulation, influencing the compound's reactivity and interaction with biological targets.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like pyrazole in developing novel therapeutic agents. The propanoic acid side chain in 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid introduces a carboxylic acid functionality, which can be further modified to enhance solubility, bioavailability, or binding affinity. This versatility has made the compound a valuable intermediate in synthetic chemistry and a candidate for exploring new pharmacophores.
In the context of modern chemical biology, the compound's potential applications span multiple areas. One of the most promising fields is its use as a building block for small-molecule inhibitors targeting enzyme-catalyzed reactions. Pyrazole derivatives have been shown to interact with enzymes such as kinases and phosphodiesterases, making them attractive candidates for drug development. The bromine substituent at the 4-position allows for easy conjugation with other functional groups via cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, facilitating the synthesis of more complex molecules.
Moreover, the structural features of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid make it a suitable candidate for investigating structure-activity relationships (SAR). By systematically varying the substituents on the pyrazole ring or the propanoic acid side chain, researchers can gain insights into how these modifications affect biological activity. Such studies are crucial for optimizing lead compounds into viable drug candidates.
Recent studies have also explored the antimicrobial properties of pyrazole derivatives. The 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl group has been found to contribute to enhanced binding affinity to bacterial enzymes and DNA gyrase inhibitors. This has opened up new avenues for developing novel antibiotics against resistant bacterial strains. The carboxylic acid moiety can also be used to form metal chelates or coordinate with metal ions, which has implications in antimicrobial and anticancer therapies.
The compound's potential extends to anticancer research as well. Pyrazole derivatives have been reported to exhibit inhibitory effects on various cancer-related enzymes and pathways. The propanoic acid side chain can be modified to improve cellular uptake and target specificity. Additionally, the bromine atom allows for further derivatization into more complex molecules that can selectively inhibit cancer cell proliferation while sparing healthy cells.
In conclusion,2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid (CAS no 60061-73-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and its derivatives,2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yloxy)propanoic acid will undoubtedly play a crucial role in advancing chemical biology and drug discovery efforts worldwide.
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